Regioisomeric Identity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Cytotoxicity Profile
The 1,2,4-oxadiazole regioisomer in CAS 924203-06-5 is structurally distinct from the 1,3,4-oxadiazole isomer common in many published anticancer agents. In a head-to-head study of pyridine-oxadiazole hybrids, 1,3,4-oxadiazole derivative 5k (3,5-dichloro substitution) exhibited an IC50 of 6.99 ± 3.15 µM against A549 lung cancer cells, comparable to 5-fluorouracil [1]. While no direct data exist for CAS 924203-06-5, the 1,2,4-oxadiazole isomer has been independently reported as a privileged scaffold for apoptosis induction via a distinct mechanism (caspase activation), suggesting that the regioisomeric switch may confer different target selectivity and potency profiles [2]. A procurement decision that ignores regioisomer identity risks selecting compounds with divergent biological activity.
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 924203-06-5 |
| Comparator Or Baseline | 1,3,4-Oxadiazole derivative 5k: IC50 = 6.99 ± 3.15 µM (MTT assay, A549 cells, 48 h) [1] |
| Quantified Difference | Not calculable; regioisomer difference precludes direct comparison |
| Conditions | MTT assay, A549 human lung adenocarcinoma cells, 48 h incubation [1] |
Why This Matters
Regioisomer identity is a critical determinant of biological activity; researchers seeking 1,2,4-oxadiazole-specific SAR cannot substitute 1,3,4-oxadiazole data.
- [1] Nayak, Y.N., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. ACS Omega, 10, 25544–25558. View Source
- [2] Zhang, H.Z., et al. (2014). 1,2,4-Oxadiazole-based apoptosis inducers: discovery and structure–activity relationship. European Journal of Medicinal Chemistry, 86, 346–357. View Source
